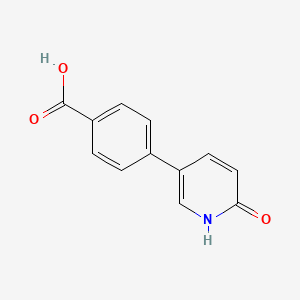
2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine (95%) is a chemical compound belonging to the class of organic compounds known as pyridines. It is a colorless, crystalline solid with a molecular weight of 246.3 g/mol and a melting point of 168-170°C. It is insoluble in water, but soluble in organic solvents. It is a versatile compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science.
Applications De Recherche Scientifique
2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine (95%) has a wide range of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds, such as isoxazolines, pyridines, and pyrrolidines. It has also been used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antidepressants, and anticonvulsants. It has also been used in the synthesis of materials for use in solar cells and other optoelectronic devices.
Mécanisme D'action
2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine (95%) acts as a nucleophile in organic synthesis. It is able to react with a variety of electrophiles, such as alkyl halides, aldehydes, and ketones. It can also act as a Lewis acid, reacting with a variety of Lewis bases, such as amines and phosphines.
Biochemical and Physiological Effects
2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine (95%) is not known to have any significant biochemical or physiological effects. It is not known to be toxic or mutagenic, and is not classified as a hazardous substance.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine (95%) has a number of advantages for use in laboratory experiments. It is a versatile compound, with a wide range of applications in organic synthesis. It is also relatively inexpensive and can be easily synthesized in high yields. However, it is insoluble in water, which can limit its use in some experiments.
Orientations Futures
2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine (95%) has a wide range of potential future applications in the fields of organic synthesis and materials science. It could be used as a starting material for the synthesis of new pharmaceuticals, such as anti-cancer drugs and anti-infective agents. It could also be used as a building block for the synthesis of new materials for use in optoelectronic devices and solar cells. Additionally, it could be used as a catalyst in the synthesis of complex molecules.
Méthodes De Synthèse
2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine (95%) can be synthesized by the nucleophilic substitution of 2-aminopyridine with 2-methoxy-5-methylphenyl bromide in aqueous acetic acid. The mixture is then heated and stirred for 4 hours at 80°C. The reaction is then cooled and the product is collected by filtration. The product is then purified by recrystallization from ethanol.
Propriétés
IUPAC Name |
4-(2-methoxy-5-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-4-12(16-2)11(7-9)10-5-6-14-13(15)8-10/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOJJADSSBJMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682773 |
Source


|
| Record name | 4-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine | |
CAS RN |
1261992-46-4 |
Source


|
| Record name | 4-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














